

JA310: A Potent and Selective Chemical Probe for MST3 Kinase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **JA310**, a highly selective and potent macrocyclic inhibitor of Mammalian Sterile 20-like kinase 3 (MST3). **JA310** serves as a valuable chemical probe for elucidating the physiological and pathological roles of MST3. This document details the biochemical and cellular activity of **JA310**, its extensive selectivity profile, and the experimental methodologies employed for its characterization. Included are detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in drug discovery.

Introduction

Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, apoptosis, migration, and polarity.[1][2] The MST family is divided into two main subfamilies: GCK-II (MST1 and MST2) and GCK-III (MST3, MST4, and YSK1).[1] Dysregulation of MST kinases has been implicated in several diseases, including cancer and autoimmune disorders.[2][3]

MST3 (also known as STK24) has emerged as a particularly interesting therapeutic target. It is involved in the regulation of cell cycle progression, apoptosis, and has been linked to the progression of several cancers, including breast and gastric cancer.[4][5] Despite its



importance, the lack of selective inhibitors has hindered the pharmacological validation of MST3 as a drug target.

JA310 is a first-in-class, highly selective chemical probe for MST3.[6] Developed through a macrocyclization strategy from a promiscuous kinase inhibitor, **JA310** exhibits high cellular potency against MST3 and an excellent kinome-wide selectivity profile.[6] This guide provides a detailed technical overview of **JA310** for researchers interested in utilizing this probe to study MST3 biology and explore its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for **JA310** and its negative control, JA262.

Table 1: In Vitro and Cellular Potency of JA310

Target	Assay Type	Metric	Value	Reference
MST3	NanoBRET™ (intact cells)	EC50	106 nM	[7]
MST3	NanoBRET™ (permeabilized cells)	EC50	76 nM	[7]
MST4	NanoBRET™ (intact cells)	EC50	1431 nM	[8]
MST4	NanoBRET™ (permeabilized cells)	EC50	362 nM	[8]
MST3	Isothermal Titration Calorimetry (ITC)	K D	115 nM	[9][10]
MST4	Isothermal Titration Calorimetry (ITC)	K D	116 nM	[8]



Table 2: Kinase Selectivity Profile of JA310

JA310 was screened against a panel of 340 wild-type kinases at a concentration of 1 μM using the 33PanQinase[™] activity assay by Reaction Biology. The results demonstrate its high selectivity.

Kinase Target	Mean Residual Activity (%) @ 1 μΜ	Cellular EC50 (NanoBRET™)	Reference
MST3	13.5	106 nM	[8]
MST4	18.0	1431 nM	[8]
LIMK1	36.6	5.67 μΜ	[8]
LIMK2	38.2	1.78 μΜ	[8]

A more comprehensive kinome scan data set can be found in the supplementary information of the original publication.

Table 3: Properties of JA310 and Negative Control JA262

Compound	Molecular Weight	SMILES	InChiKey	Recommended Concentration
JA310	337.39	O=C(NCCCCCN C1=NC2=C(C=C C=C3)C3=N1)C4 =CC(N2)=NN4	XBWKVZHZUZN MJE- UHFFFAOYSA-N	≤ 1 µM for cell- based assays
JA262	323.74	O=C(NCCOCCN C1=NC2=C(CI)C =N1)C3=CC(N2) =NN3	SXVMAWWNAH HYKH- UHFFFAOYSA-N	≤ 1 µM for cell- based assays

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.



33PanQinase™ Kinase Inhibition Assay

This radiometric assay was used for the initial kinome-wide selectivity screening of JA310.

Principle: The assay measures the transfer of the γ -phosphate from [γ -33P]ATP to a generic or specific substrate by the kinase. The phosphorylated substrate is then captured, and the radioactivity is quantified.

Protocol (as performed by Reaction Biology):

- Reaction Setup:
 - In a 96-well ScintiPlate, 20 μL of assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT) is added.
 - \circ 5 µL of 10% DMSO (with or without the test compound, **JA310**) is added.
 - 10 μL of the appropriate substrate dissolved in 50 mM HEPES pH 7.5 is added.
 - 10 μL of the recombinant protein kinase is added.
- Initiation of Reaction:
 - The kinase reaction is initiated by adding 5 μL of [γ-33P]ATP in H₂O at a concentration around the apparent Km for ATP of the specific kinase.
- Incubation:
 - The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
- Stopping the Reaction:
 - The reaction is stopped by adding 50 μL of 2% H₃PO₄.
- Washing:
 - $\circ~$ The plate is mixed on a shaker and then washed three times with 200 μL of 0.9% NaCl to remove unincorporated [y-33P]ATP.



- · Detection:
 - The plate is dried, and the radioactivity is measured using a scintillation counter.
- Data Analysis:
 - The percentage of remaining kinase activity is calculated by comparing the signal in the presence of the inhibitor to the DMSO control.

NanoBRET™ Target Engagement Assay

This assay was used to determine the cellular potency (EC₅₀) of **JA310**.

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a compound to a target protein in live cells. A NanoLuc® luciferase-tagged kinase (energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (energy acceptor) are used. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

Protocol:

- Cell Preparation:
 - HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc®-MST3 or NanoLuc®-MST4 fusion protein.
 - Transfected cells are seeded into 96-well or 384-well white assay plates.
- Compound and Tracer Addition:
 - A serial dilution of JA310 is prepared in DMSO and then diluted in Opti-MEM.
 - The NanoBRET[™] tracer (e.g., Tracer K-10) is diluted to its predetermined optimal concentration in Opti-MEM.
 - The diluted compound and tracer are added to the cells.



Substrate Addition and Incubation:

- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.
- The plate is incubated at 37°C in a 5% CO₂ incubator for a specified period (typically 2 hours) to allow for cell equilibration and compound binding.

BRET Measurement:

 The plate is read on a luminometer capable of measuring filtered luminescence (donor emission at ~460 nm and acceptor emission at >600 nm).

Data Analysis:

- The BRET ratio is calculated (acceptor emission/donor emission).
- The data is normalized to DMSO controls (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).
- EC₅₀ values are determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (KD) of **JA310** to MST3.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (**JA310**) is titrated into a solution of the protein (MST3), and the resulting heat changes are measured.

Protocol:

Sample Preparation:

- Recombinant MST3 protein and JA310 are prepared in the same matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
- The samples are thoroughly degassed before the experiment.



• ITC Experiment Setup:

- \circ The sample cell of the ITC instrument is filled with the MST3 protein solution (e.g., 10-20 μ M).
- The injection syringe is filled with the **JA310** solution (e.g., 100-200 μ M).

Titration:

- A series of small injections of **JA310** are made into the MST3 solution at a constant temperature (e.g., 25°C).
- The heat change after each injection is measured and recorded.

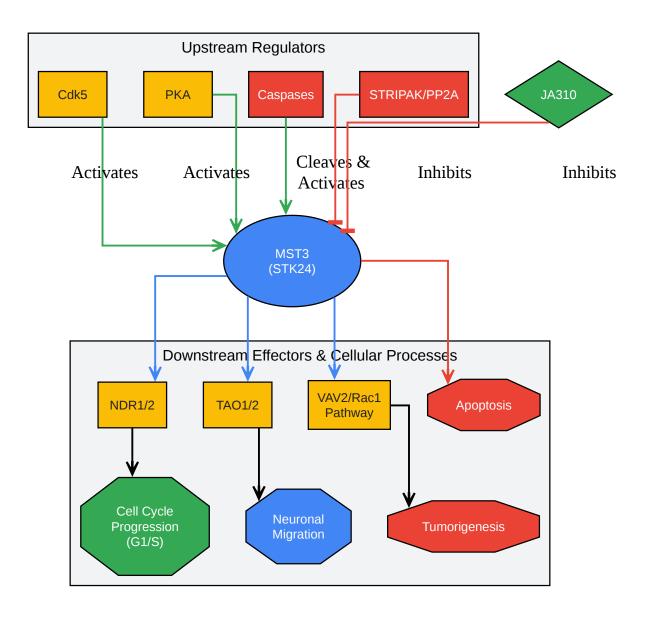
Data Analysis:

- The heat per injection is plotted against the molar ratio of ligand to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to **JA310**.

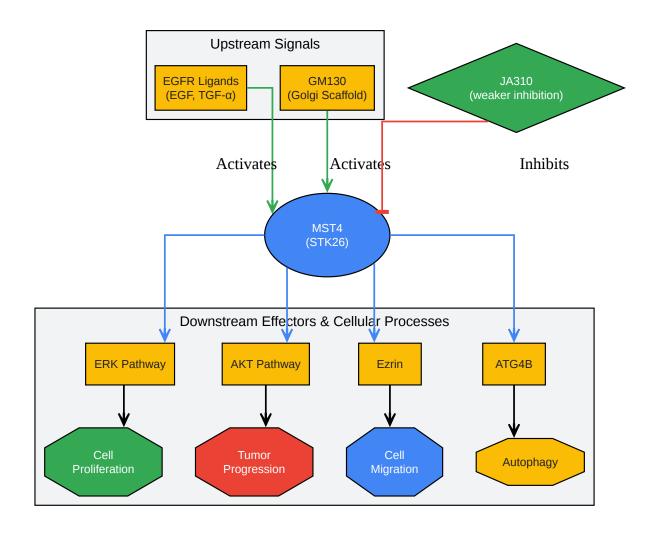




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Caption: MST3 Signaling Pathway and Inhibition by **JA310**.





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Caption: MST4 Signaling Pathway and Inhibition by JA310.





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Caption: Workflow for the Discovery of JA310.

Conclusion

JA310 represents a significant advancement in the toolset available for studying MST kinase biology. Its high potency and exceptional selectivity for MST3 make it an invaluable chemical probe for dissecting the complex signaling networks regulated by this kinase. The availability of a structurally related negative control, JA262, further enhances its utility for rigorous pharmacological studies. This technical guide provides the essential data and methodologies to empower researchers to effectively utilize **JA310** in their investigations into the roles of MST3 in health and disease, and to accelerate the development of novel therapeutics targeting this important kinase.

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